molecular formula C20H18F2N2O3S2 B2502519 N-(3,4-difluorophenyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide CAS No. 954092-11-6

N-(3,4-difluorophenyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide

Cat. No. B2502519
CAS RN: 954092-11-6
M. Wt: 436.49
InChI Key: KCNWIULCMLSUOQ-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide, also known as DFB-TA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the thiazole family and has been shown to exhibit promising pharmacological properties.

Scientific Research Applications

Protective Group in Organic Synthesis

The 3,4-dimethoxybenzyl moiety, closely related to the structure of interest, has been utilized as a novel N-protecting group for 1,2-thiazetidine 1,1-dioxides, showcasing its utility in organic synthesis. This group can be smoothly removed, with yields dependent on the substituents, illustrating the compound's potential in facilitating synthetic routes for complex molecules (Grunder-Klotz & Ehrhardt, 1991).

Anticancer Activity

Compounds bearing structural similarities to N-(3,4-difluorophenyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide have been synthesized and evaluated for their potential antitumor activities. Notably, N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives have shown considerable anticancer activity against some cancer cell lines, highlighting the role of the thiazole and benzyl moieties in mediating biological activity against neoplastic diseases (Yurttaş et al., 2015).

Antimicrobial Activity

Rhodanine-3-acetic acid derivatives, structurally related to the compound of interest, have been synthesized and assessed for antimicrobial efficacy. These derivatives have shown activity against a range of mycobacteria, with specific compounds demonstrating notable activity against Mycobacterium tuberculosis. This suggests potential applications in developing new antimicrobial agents targeting resistant strains of bacteria (Krátký et al., 2017).

Analgesic and Anti-Inflammatory Activities

Research has also extended into the analgesic and anti-inflammatory properties of similar compounds. For instance, cyclocondensation products involving dimethoxybenzyl and cyanoacetamide groups have displayed significant analgesic effects in animal models, suggesting their utility in pain management and anti-inflammatory therapeutics (Yusov et al., 2019).

Molecular Docking and Enzyme Inhibition

Molecular docking studies of benzothiazole derivatives, akin to the compound , have been conducted to investigate their interactions with biological targets such as the cyclooxygenase enzyme. These studies aim to elucidate the mechanisms by which these compounds exert their biological effects, paving the way for the design of more effective drugs with targeted activities (Kumar et al., 2019).

properties

IUPAC Name

N-(3,4-difluorophenyl)-2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N2O3S2/c1-26-15-5-12(6-16(9-15)27-2)10-28-20-24-14(11-29-20)8-19(25)23-13-3-4-17(21)18(22)7-13/h3-7,9,11H,8,10H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCNWIULCMLSUOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CSC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-difluorophenyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide

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